DiZPK

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路および反応条件

DiZPKは、ピロリシンから始まる一連の化学反応によって合成されます。 合成には、ピロリシン構造にジアジリン部分の組み込みが含まれます . 反応条件には、通常、ジアジリン基の組み込みを促進するために、特定の試薬や触媒の使用が含まれます .

工業生産方法

化学反応の分析

反応の種類

DiZPKは、紫外線(UV)光にさらされると、光架橋反応を起こします . This compound中のジアジリン部分は、UV光で活性化されると、反応性カルベンを生成し、その後、近くの側鎖やペプチド骨格と共有結合を形成します .

一般的な試薬と条件

This compoundの光架橋反応に必要な主な試薬は、UV光です。 反応は、通常、水溶液中または生細胞内で、架橋効率を確保するために、制御された条件下で行われます .

生成される主な生成物

This compoundの光架橋反応から生成される主な生成物は、共有結合したタンパク質複合体です。 これらの複合体は、質量分析やウェスタンブロッティングなどの手法を使用して分析し、相互作用するタンパク質を特定して相互作用を調べることができます .

科学研究への応用

This compoundは、化学、生物学、医学の分野で、特に幅広い科学研究への応用があります . いくつかの主要な応用には、以下が含まれます。

タンパク質-タンパク質相互作用研究: This compoundは、生細胞内のタンパク質-タンパク質相互作用を特定およびマッピングするために使用され、細胞プロセスやシグナル伝達経路に関する洞察を提供します.

構造生物学: この化合物は、一時的な相互作用を捕捉し、タンパク質複合体を安定化して分析することにより、タンパク質の構造と機能を研究するのに役立ちます.

創薬: This compoundは、創薬研究において、潜在的な薬物標的を特定し、治療用化合物の作用機序を理解するために使用されます.

細胞生物学: これは、相互作用するタンパク質を架橋して相互作用を分析することにより、タンパク質の輸送、ターンオーバー、分解などの細胞プロセスを調査するために使用されます.

科学的研究の応用

Key Applications of DiZPK

-

Protein-Protein Interaction Studies

- This compound has been utilized to investigate transient protein-protein interactions within living cells. For instance, a study demonstrated its effectiveness in capturing interactions between fatty acid synthase and protrudin in HeLa cells, revealing new insights into cellular protrusion mechanisms .

- Mapping Protein Interfaces

- Development of Cleavable Analogues

- Genetic Code Expansion

- Applications in Drug Discovery

Table 1: Summary of this compound Applications

Table 2: Case Studies Involving this compound

Case Studies

- Protrudin and Fatty Acid Synthase Interaction

- Cleavable Photocrosslinkers Development

作用機序

DiZPKは、光架橋メカニズムによって効果を発揮します。 UV光にさらされると、this compound中のジアジリン部分は、反応性カルベンを生成し、近くのタンパク質と共有結合を形成します . この共有結合は、タンパク質-タンパク質相互作用を捕捉し、研究者はこれらの相互作用を詳細に研究することができます . This compoundの分子標的は、主にタンパク質のアミノ酸側鎖とペプチド骨格です .

類似化合物の比較

This compoundは、ピロリシンとの構造的類似性とタンパク質への遺伝的組み込み能力により、光架橋剤の中でユニークです . 類似の化合物には、以下が含まれます。

DiZSeK: 光架橋に使用される、別のジアジリン含有ピロリシンアナログ.

DiZHSeC: 類似の光架橋特性を持つ関連化合物.

This compoundは、タンパク質-タンパク質相互作用の捕捉における高効率と生細胞との適合性によって際立っています .

類似化合物との比較

DiZPK is unique among photocrosslinkers due to its structural similarity to pyrrolysine and its ability to be genetically incorporated into proteins . Similar compounds include:

DiZSeK: Another diazirine-containing pyrrolysine analog used for photocrosslinking.

DiZHSeC: A related compound with similar photocrosslinking properties.

This compound stands out due to its high efficiency in capturing protein-protein interactions and its compatibility with living cells .

生物活性

DiZPK (3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-Nε-l-lysine) is a genetically encoded photocrosslinker that has garnered attention for its ability to facilitate the study of protein-protein interactions (PPIs) in living systems. The compound's unique properties allow researchers to capture transient interactions within a physiological context, making it a valuable tool in molecular biology and biochemistry.

This compound contains a diazirine group, which is crucial for its photocrosslinking ability. Upon exposure to UV light, the diazirine group undergoes a rearrangement that leads to the formation of a reactive carbene, enabling it to covalently bond with nearby proteins. This mechanism allows for the identification of low-affinity interactions that are often difficult to study using traditional biochemical methods .

Applications in Protein-Protein Interaction Studies

This compound has been effectively utilized in various studies to elucidate PPIs. Here are some key findings from recent research:

- Incorporation Efficiency : In mammalian cells, this compound has shown high incorporation efficiency when used with an amber suppressor tRNA system. For instance, in HEK293T cells, the presence of this compound led to successful expression of green fluorescent protein (GFP) at specific sites, confirming its utility in genetic code expansion strategies .

- Capture of Protein Interactors : this compound has been employed to capture proteins interacting with protrudin, a protein involved in cellular protrusion. By incorporating this compound into protrudin at specific sites, researchers were able to identify several interacting partners through co-immunoprecipitation techniques .

Study 1: Protrudin Interactions

In a study investigating protrudin's role in cellular dynamics, this compound was incorporated into protrudin at position E52. The results indicated that the incorporation did not alter protrudin's distribution or function within HeLa cells. Both wild-type and this compound-modified protrudin induced similar cellular protrusions, demonstrating that this compound can be used without disrupting native protein functions .

Study 2: HdeA Protein Interactions

Another significant application of this compound was in mapping the interactome of HdeA, an acid stress chaperone in E. coli. The study utilized this compound to identify client proteins interacting with HdeA under acidic conditions. The results highlighted the effectiveness of this compound in capturing specific protein interactions that were previously challenging due to non-specific binding issues .

Comparative Analysis of Photocrosslinkers

The following table summarizes key characteristics of different photocrosslinkers including this compound:

| Photocrosslinker | Type | Key Features | Applications |

|---|---|---|---|

| This compound | Genetically encoded | High efficiency, stable under physiological conditions | Protein-protein interaction studies |

| DiZHSeC | Genetically encoded | Cleavable upon oxidative treatment | Target identification and separation |

| 9AAzNeuAc | Metabolically incorporated | Specific for glycan interactions | Mapping glycan-protein interactions |

特性

IUPAC Name |

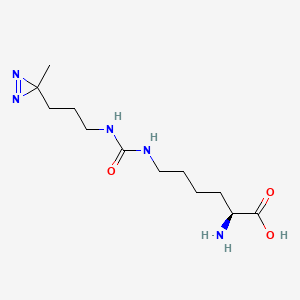

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUIFRMUMYTGAV-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DiZPK facilitate the study of protein-protein interactions, particularly in challenging environments like acidic conditions?

A1: this compound is a powerful tool for capturing transient protein interactions, even in challenging environments like low pH. It functions through the following steps:

- Incorporation: this compound, an unnatural amino acid, is incorporated into the target protein of interest using site-specific mutagenesis techniques. [, ] This allows researchers to target specific regions of the protein involved in interactions.

- Photoactivation: Upon exposure to ultraviolet (UV) light at 365 nm, the diazirine ring in this compound becomes activated, generating a highly reactive carbene species. [, ]

- Covalent Crosslinking: The carbene rapidly reacts with nearby molecules, forming a covalent bond with interacting partners within a short distance. This "freezes" the interaction, allowing for subsequent analysis. [, ]

Q2: What specific advantages does this compound offer over other photocrosslinking agents for studying protein interactions?

A2: this compound offers several advantages that make it a valuable tool for studying protein interactions:

- High Efficiency: this compound demonstrates a high crosslinking efficiency compared to other photocrosslinkers, enabling the capture of even weak or transient interactions. [] This is crucial for studying dynamic biological processes.

- Site-Specificity: The ability to incorporate this compound at specific sites within a protein allows researchers to probe interactions with high precision. This is in contrast to other crosslinkers that may react more randomly. []

- Minimal Perturbation: this compound's small size and incorporation as an amino acid minimize structural perturbations to the target protein, increasing the likelihood of capturing native interactions. []

Q3: Can you provide an example of how this compound has been successfully used to reveal novel biological insights?

A3: this compound has been instrumental in uncovering a novel chaperone-chaperone protection mechanism in bacteria. Researchers used this compound to investigate the function of HdeA, an acid-stress chaperone. By incorporating this compound into HdeA, they identified SurA, a key protein quality control factor, as an interacting partner. [] Further experiments revealed that HdeA protects SurA from aggregation under acidic conditions, ensuring its functionality for subsequent protein folding and transport. This discovery highlights a previously unknown cooperative mechanism employed by bacteria to survive harsh acidic environments, such as the human stomach. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。